H-Pro-Gly-Leu-Lys-Arg-OH
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Overview
Description
H-Pro-Gly-Leu-Lys-Arg-OH is a hexapeptide composed of the amino acids proline, glycine, leucine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant potential in therapeutic and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using coupling reagents like HATU or HBTU.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid side chains can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.
Scientific Research Applications
H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another peptide with similar amino acid composition but different sequence.
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine, showing different biological activities.
Uniqueness
H-Pro-Gly-Leu-Lys-Arg-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable in various research and therapeutic applications.
Properties
CAS No. |
494804-15-8 |
---|---|
Molecular Formula |
C25H47N9O6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
KSGDMYVDSFMIQB-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
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